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Compound of Interest

Compound Name: (S,R,S)-AHPC-C4-COOH

Cat. No.: B611674

An In-depth Technical Guide to (S,R,S)-AHPC-C4-COOH as a Degrader Building Block

Introduction

Proteolysis-targeting chimeras (PROTACSs) have emerged as a groundbreaking therapeutic
modality in drug discovery, shifting the paradigm from protein inhibition to targeted protein
elimination.[1][2] These heterobifunctional molecules leverage the cell's native ubiquitin-
proteasome system (UPS) to selectively degrade proteins of interest (POIs).[3][4] A PROTAC
consists of three main components: a ligand that binds the target protein, a ligand that recruits
an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] By forming a ternary
complex between the target protein and an E3 ligase, the PROTAC facilitates the ubiquitination
of the POI, marking it for degradation by the 26S proteasome.[3][5]

The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized E3 ligase in PROTAC design
due to its well-defined substrate interaction and broad tissue expression.[2][6] The (S,R,S)-
AHPC scaffold is a high-affinity VHL ligand that serves as a foundation for many potent VHL-
recruiting PROTACSs.[1] This technical guide focuses on (S,R,S)-AHPC-C4-COOH, a derivative
of this scaffold. It is a key building block for PROTAC synthesis, incorporating the VHL ligand
and a four-carbon alkyl linker terminating in a carboxylic acid functional group.[7][8] This
terminal group provides a reactive handle for straightforward conjugation to a ligand for a target
protein, making it a versatile tool for researchers in drug development.

Physicochemical Properties
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(S,R,S)-AHPC-C4-COOH, also known as VH032-C4-COOH, is a synthesized E3 ligase ligand-
linker conjugate.[7][8][9] Its core structure is designed for optimal binding to the VHL E3 ligase,
while the linker and terminal functional group enable its use as a modular building block in
PROTAC synthesis.

Property Value

Synonyms VH032-C4-COOH

CAS Number 2172819-74-6[7][10]

Molecular Formula C27H36N406S

Molecular Weight 544.66 g/mol

Appearance Powder or crystals

Storage Temperature 2-8°C or -20°CJ[11]

Functional Group Carboxylic Acid (-COOH)[12][13]

Mechanism of Action: Hijacking the Ubiquitin-
Proteasome System

PROTACSs constructed using (S,R,S)-AHPC-C4-COOH operate by co-opting the VHL E3 ligase
complex to induce degradation of a specific target protein. The process is catalytic, meaning a
single PROTAC molecule can mediate the destruction of multiple target protein molecules.[3]

The key steps are as follows:

o Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of
interest (POI) via its "warhead" ligand and to the VHL E3 ligase via its (S,R,S)-AHPC moiety,
forming a transient POI-PROTAC-VHL ternary complex.[3]

 Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a
small regulatory protein) from an E2-conjugating enzyme to lysine residues on the surface of
the POL.[3][4] This process is repeated to form a polyubiquitin chain.[4]
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o Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently
degraded into smaller peptides by the 26S proteasome.[3][14]

 PROTAC Recycling: The PROTAC molecule is released after inducing ubiquitination and can
participate in further degradation cycles.[3]
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The VHL E3 ligase itself is a multi-subunit complex.[15] Its substrate recognition subunit, VHL,
forms a complex with Elongin B, Elongin C, Cullin 2, and Rbx1 to function as an active ligase.

[15][16] The (S,R,S)-AHPC ligand binds to the substrate-binding 3-domain of the VHL protein.
[14][17]
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VHL E3 Ligase Complex

Quantitative Data

The efficacy of a PROTAC is determined by the binding affinity of its E3 ligase ligand and its
ability to induce degradation of the target protein.[6] While degradation data is specific to the
final PROTAC conjugate (including the target ligand and linker), the binding affinity of the core
VHL ligand is a critical starting parameter.

Table 1: Binding Affinities of Common VHL Ligands This table provides comparative data for
the core (S,R,S)-AHPC scaffold and other well-characterized VHL ligands. The performance of
a PROTAC using the (S,R,S)-AHPC-C4-COOH building block is expected to be in a similar
range to its parent compound.[6]
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Binding Affinity (Kd) to

Ligand Method
VHL
Isothermal Titration
(S,R,S)-AHPC (VH032) 185 nM _
Calorimetry (ITC)[6]
ITC & Competitive
VH298 80 - 90 nM Fluorescence Polarization (FP)
[6]
VH101 44 nM Not Specified[6]

Table 2: Example Degradation Performance of (S,R,S)-AHPC-Based PROTACSs The ultimate
measure of a PROTAC's success is its ability to degrade the target protein, typically quantified
by DCso (concentration for 50% degradation) and Dmax (maximum degradation).

PROTAC Name Target Protein Cell Line(s) DCso Dmax
22Rvl, VCaP

ARV-771 BRD2/3/4 (Prostate <1lnM > 05%
Cancer)

MZ1 BRD4 Hela, 22Rv1 ~15 nM (HelLa) > 90%

(Data is illustrative of PROTACSs built from the (S,R,S)-AHPC scaffold and is sourced from
publicly available literature.)

Application in PROTAC Synthesis

(S,R,S)-AHPC-C4-COOH is a "building block," meaning it is a ready-made intermediate for the
final steps of PROTAC synthesis. The terminal carboxylic acid is a versatile functional group
that is typically coupled with a primary or secondary amine on the target protein’'s ligand (the
"warhead") to form a stable amide bond. This reaction is a standard procedure in medicinal

chemistry.
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Experimental Protocols

Evaluating a PROTAC synthesized from (S,R,S)-AHPC-C4-COOH involves a series of
standard biochemical and cell-based assays.

Protocol 1: Synthesis via Amide Coupling

This protocol outlines a general procedure for conjugating (S,R,S)-AHPC-C4-COOH to an
amine-containing warhead.

Dissolution: Dissolve the target protein ligand (1.0 equivalent) and (S,R,S)-AHPC-C4-COOH
(1.1 equivalents) in an anhydrous aprotic solvent like Dimethylformamide (DMF).

e Activation: Add an amide coupling agent (e.g., HATU, 1.2 equivalents) and a non-
nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the solution.

e Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction
progress using LC-MS.

o Work-up: Once the reaction is complete, quench with water and extract the product with an
organic solvent (e.g., ethyl acetate).

 Purification: Purify the crude product using reverse-phase preparative HPLC to obtain the
final PROTAC.[18]

e Characterization: Confirm the identity and purity of the final compound using LC-MS and
NMR.

Protocol 2: VHL Binding Affinity Assay (TR-FRET)

This competitive binding assay measures how effectively the PROTAC displaces a fluorescent
tracer from the VHL complex.[1]

» Reagents:
o VHL E3 ligase complex (VCB) labeled with a TR-FRET donor (e.g., Terbium).[1]

o Afluorescently labeled VHL tracer ligand (acceptor, e.g., fluorescein).[1]
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o Synthesized PROTAC compound.

o Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA).[1]

e Procedure:

(¢]

Add a fixed concentration of the Terbium-labeled VCB complex and the fluorescent tracer
to the wells of a 384-well plate.

o

Add serial dilutions of the PROTAC compound to the wells.

[¢]

Incubate at room temperature for 1-2 hours to reach equilibrium.

o

Measure the TR-FRET signal on a compatible plate reader.

e Analysis: The displacement of the tracer by the PROTAC results in a decreased FRET
signal. Plot the signal versus the PROTAC concentration and fit the curve to determine the
ICso value, which reflects binding affinity.

Protocol 3: Target Degradation Assay (Western Blot)

This assay directly measures the reduction in target protein levels within cells treated with the
PROTAC.[2]

o Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the target protein) and
allow them to adhere overnight.

o Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10
uM) for a set period (e.qg., 18-24 hours). Include a vehicle control (e.g., DMSO).

» Lysis: Harvest the cells and lyse them to release cellular proteins.

o Quantification: Determine the total protein concentration in each lysate using a BCA or
Bradford assay to ensure equal loading.

o Electrophoresis & Transfer: Separate the proteins by SDS-PAGE and transfer them to a
nitrocellulose or PVDF membrane.
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e Immunoblotting: Probe the membrane with a primary antibody specific to the target protein
and a loading control antibody (e.g., GAPDH, B-actin). Then, probe with a secondary
antibody conjugated to an enzyme (e.g., HRP).

» Detection: Visualize the protein bands using an appropriate chemiluminescent substrate and
imaging system.

e Analysis: Quantify the band intensities. Normalize the target protein signal to the loading
control. Plot the normalized protein levels against the PROTAC concentration to calculate the
DCso and Dmax values.
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Typical Experimental Evaluation Workflow

Conclusion

(S,R,S)-AHPC-C4-COOH is a high-value chemical tool for researchers engaged in the
development of targeted protein degraders. By providing a high-affinity VHL ligand pre-
functionalized with a versatile linker and a reactive carboxylic acid, it streamlines the synthesis
of novel PROTACSs. Its modular nature allows for rapid conjugation to a wide array of "warhead"
ligands, facilitating the creation of libraries to screen for optimal target degradation. The well-
understood mechanism of action of VHL-recruiting PROTACs, combined with established
protocols for their synthesis and evaluation, makes (S,R,S)-AHPC-C4-COOH an essential
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building block for advancing the field of targeted protein degradation and discovering new

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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